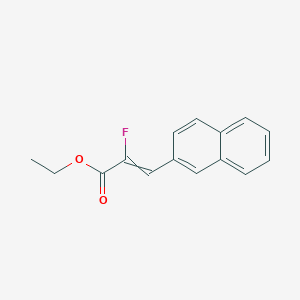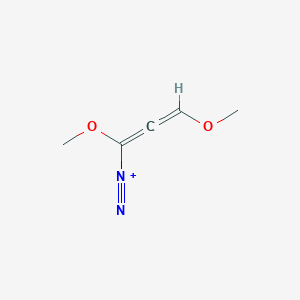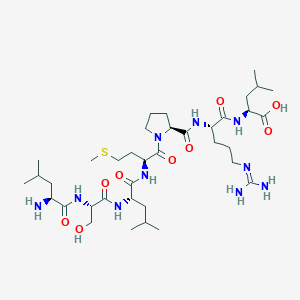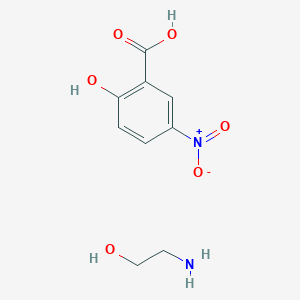
Ethyl 2-fluoro-3-(naphthalen-2-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-fluoro-3-(naphthalen-2-yl)prop-2-enoate is a chemical compound that belongs to the class of fluoroalkenes It is characterized by the presence of a fluorine atom attached to a propenoate group, which is further connected to a naphthalene ring
Méthodes De Préparation
The synthesis of Ethyl 2-fluoro-3-(naphthalen-2-yl)prop-2-enoate typically involves the reaction of ethyl 2-fluoroacrylate with 2-naphthaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is then subjected to purification processes such as column chromatography to isolate the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Ethyl 2-fluoro-3-(naphthalen-2-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Addition: The double bond in the propenoate group can undergo addition reactions with various electrophiles, such as hydrogen halides or halogens, to form addition products.
Applications De Recherche Scientifique
Ethyl 2-fluoro-3-(naphthalen-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors. Its structural features make it a suitable candidate for probing biological systems.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for the synthesis of pharmaceutical agents. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-fluoro-3-(naphthalen-2-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets. Additionally, the naphthalene ring provides a hydrophobic interaction surface, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Ethyl 2-fluoro-3-(naphthalen-2-yl)prop-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-fluoro-3-(phenyl)prop-2-enoate: This compound has a phenyl group instead of a naphthalene ring. The presence of the naphthalene ring in this compound provides additional stability and unique reactivity.
Ethyl 2-chloro-3-(naphthalen-2-yl)prop-2-enoate: The substitution of fluorine with chlorine alters the compound’s reactivity and binding properties. Fluorine’s higher electronegativity and smaller size compared to chlorine result in different chemical behavior.
Ethyl 2-fluoro-3-(naphthalen-1-yl)prop-2-enoate: The position of the naphthalene ring attachment can influence the compound’s reactivity and interaction with molecular targets. The 2-position attachment in this compound provides distinct properties compared to the 1-position attachment.
Propriétés
Numéro CAS |
910803-82-6 |
|---|---|
Formule moléculaire |
C15H13FO2 |
Poids moléculaire |
244.26 g/mol |
Nom IUPAC |
ethyl 2-fluoro-3-naphthalen-2-ylprop-2-enoate |
InChI |
InChI=1S/C15H13FO2/c1-2-18-15(17)14(16)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-10H,2H2,1H3 |
Clé InChI |
RSURHOSHFGKTSX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC1=CC2=CC=CC=C2C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-chloropropyl)piperazine](/img/structure/B14180830.png)
![N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14180843.png)

![Diphenyl[7-(triethoxysilyl)heptyl]phosphane](/img/structure/B14180849.png)

![[(2S,6S)-4-(4-butylphenyl)-6-methoxymorpholin-2-yl]methanol](/img/structure/B14180854.png)
![2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol](/img/structure/B14180856.png)
![6-[5-(4-Methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14180861.png)
methanone](/img/structure/B14180864.png)




![6-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14180914.png)
